

Technical Guide: Physicochemical Properties of 1-Chloro-3-ethoxypropan-2-ol

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Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropan-2-ol

Cat. No.: B1348766

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of **1-Chloro-3-ethoxypropan-2-ol**, a chemical compound relevant in various research and development applications. The data is presented for easy reference and is supplemented by a procedural workflow for its determination.

Core Physicochemical Data

The fundamental molecular properties of **1-Chloro-3-ethoxypropan-2-ol** have been determined and are summarized below. These values are critical for experimental design, reaction stoichiometry, and analytical characterization.

Property	Value	Unit
Molecular Formula	C5H11ClO2	
Molecular Weight	138.59	g/mol
Exact Mass	138.0447573	Da
Density	1.107	g/cm ³
Boiling Point	104-106	°C at 60 Torr
Flash Point	75	°C
Refractive Index	1.439	

Table 1: Summary of key physicochemical properties for **1-Chloro-3-ethoxypropan-2-ol**.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The determination of the molecular weight and formula of a compound like **1-Chloro-3-ethoxypropan-2-ol** typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight and Formula Determination:

- Objective: To determine the exact mass of the molecule and its fragments, which aids in elucidating the molecular formula.
- Methodology:
 - Sample Preparation: A dilute solution of **1-Chloro-3-ethoxypropan-2-ol** is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
 - Ionization: An appropriate ionization technique is selected. Electrospray ionization (ESI) is common for polar molecules like this.

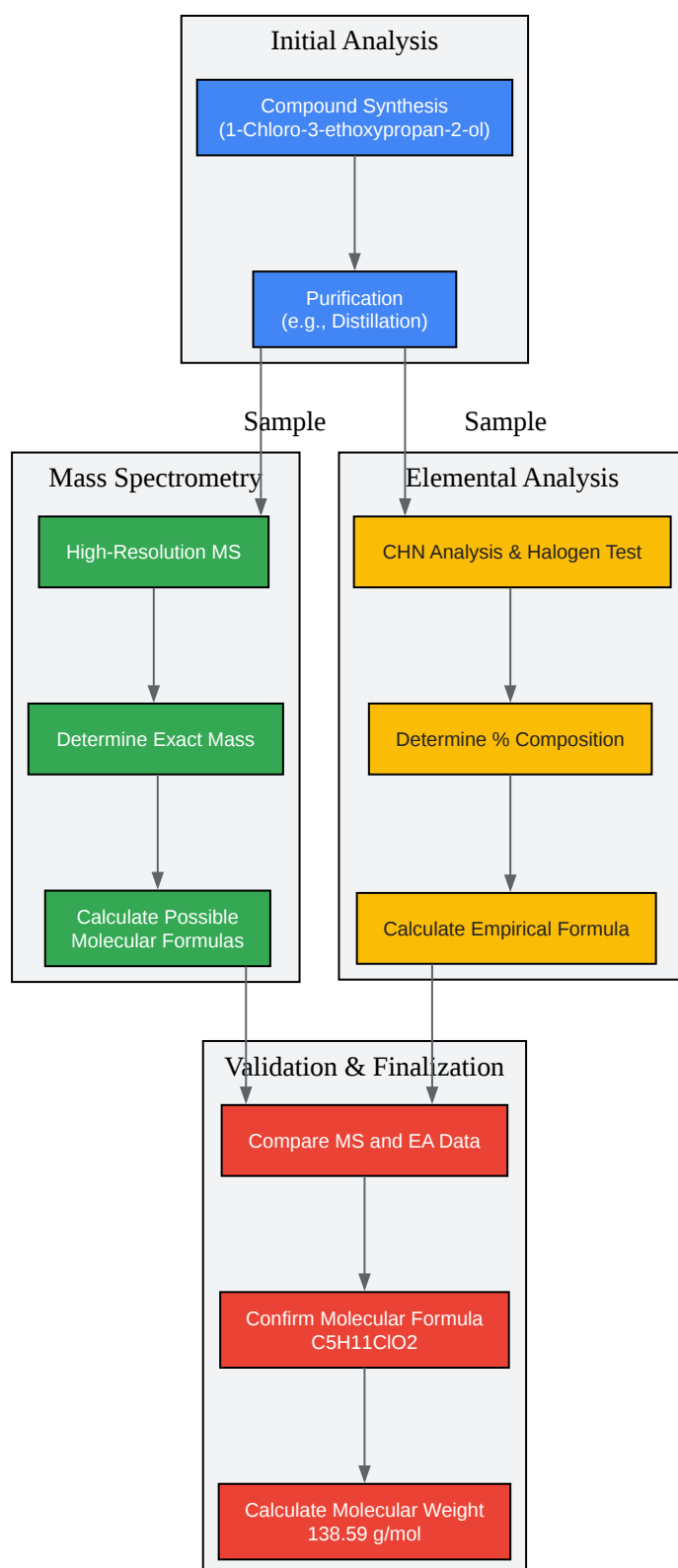
- Analysis: The instrument is calibrated using a known standard. The sample is then introduced, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
- Data Processing: The exact mass obtained is used in a formula calculator, often integrated into the instrument's software. By inputting the detected exact mass and specifying the possible elements present (Carbon, Hydrogen, Chlorine, Oxygen), the software generates a list of possible molecular formulas. The most plausible formula is selected based on chemical sense and isotopic pattern analysis. The molecular weight is calculated from this formula.^[3]

2. Elemental Analysis:

- Objective: To determine the percentage composition of each element (C, H, Cl, O) in the compound, which validates the molecular formula derived from mass spectrometry.
- Methodology:
 - Instrumentation: A CHN elemental analyzer is used for carbon and hydrogen. Oxygen is typically determined by pyrolysis, and chlorine is determined by titration or ion chromatography after combustion.
 - Procedure: A precisely weighed sample of the compound is combusted in a furnace. The resulting gases (CO_2 , H_2O , etc.) are separated and quantified by detectors.
 - Calculation: The percentage of each element is calculated. These percentages are then used to determine the empirical formula. By comparing the empirical formula weight with the molecular weight from mass spectrometry, the molecular formula is confirmed.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for determining the molecular formula and weight of a chemical compound such as **1-Chloro-3-ethoxypropan-2-ol**.



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Figure 1: Workflow for Molecular Formula and Weight Determination.

This guide provides the essential data and procedural context for **1-Chloro-3-ethoxypropan-2-ol**, facilitating its use in a research and development setting. The molecular formula is C₅H₁₁ClO₂.^{[1][2][4]} The molecular weight is 138.59 g/mol.^{[1][2][5]}

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